molecular formula C19H22N6O B4091109 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine

5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine

Cat. No.: B4091109
M. Wt: 350.4 g/mol
InChI Key: XEARQYPCUHZKSS-UHFFFAOYSA-N
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Description

5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and piperidine groups. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The conditions would be optimized to maximize yield and purity while minimizing the formation of by-products. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Researchers could investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine include other heterocyclic compounds with pyrimidine, pyrazole, and piperidine groups. Examples might include:

  • 4-(1-Methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine
  • 5-Methyl-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This combination might confer unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-10-21-19(23-18(14)15-11-22-24(2)13-15)25-8-5-16(6-9-25)26-17-4-3-7-20-12-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEARQYPCUHZKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C)N3CCC(CC3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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